2,4,6-Trihydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-trihydroxybenzoic acid derivatives, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, involves multi-step reactions including bromination, diazonium formation, and hydrolysis, starting from amino benzoic acid. Optimal conditions can yield high purity products, demonstrating the feasibility of synthesizing complex derivatives of 2,4,6-trihydroxybenzoic acid for various applications (Feng Yu-chuan, 2012).
Molecular Structure Analysis
The molecular structure of 2,4,6-trihydroxybenzoic acid and its hydrated forms has been characterized using spectroscopic techniques like Raman and terahertz (THz) spectroscopy. Distinct absorption bands in THz spectra differentiate between its anhydrous and monohydrated polymorphic forms, revealing insights into the compound's molecular arrangements and the effect of hydration (Yong Du et al., 2020).
Chemical Reactions and Properties
2,4,6-Trihydroxybenzoic acid is involved in complex formation with metals, demonstrating its capability to act as a ligand. The intramolecular hydrogen bonds between the ortho-hydroxy groups and the carboxylate group bestow a rigid geometry, influencing its metal-binding modes. This attribute is crucial for understanding its interactions and potential applications in coordination chemistry (B. Abrahams et al., 2022).
Physical Properties Analysis
The crystal and molecular structures of 2,4,6-trihydroxybenzoic acid derivatives, like 2,6-dihydroxybenzoic acid, have been determined through single-crystal X-ray diffraction. Such studies provide valuable information on the compound's physical form, including crystal packing and hydrogen bonding motifs, which are essential for understanding its physicochemical behavior (L. MacGillivray & M. Zaworotko, 1994).
Chemical Properties Analysis
The oxidative four-component Ugi reactions involving 2,4,6-trihydroxybenzoic acid demonstrate its reactivity in synthesizing di-peptides from amines, isocyanides, and carboxylic acids. Such reactions underscore its utility in organic synthesis, especially for drug and heterocycle syntheses, highlighting its chemical versatility and applicability in various synthetic pathways (Chun-ping Dong et al., 2019).
Scientific Research Applications
Rheumatic Fever Treatment
2,4,6-Trihydroxybenzoic acid was found to have no anti-rheumatic potency in classical rheumatic fever, as opposed to calcium aspirin, which showed dramatic effectiveness in the same patients (Hamilton & Bywaters, 1960).
Biological Activities and Toxicity
The intramolecular hydrogen bonds in phloroglucinol's 2,4,6-trihydroxybenzoic acid contribute to its extreme biological activities and toxicity (Mammino & Kabanda, 2010).
Antioxidative Properties
The crystal structure of 2,3,4-trihydroxybenzoic acid dihydrate suggests potential antioxidative properties due to extensive hydrogen bonding and intermolecular interactions between parallel aromatic rings (Prior & Sharp, 2010).
Ligand Geometry and Metal Binding
Intramolecular hydrogen bonds in 2,4,6-trihydroxybenzoic acid compounds create a rigid ligand geometry, limiting the variety of metal-binding modes (Abrahams et al., 2022).
Decarboxylation Process
In the decarboxylation of 2,4,6-trihydroxybenzoic acid in moderately concentrated hydrochloric acid solutions, the rate-determining step shifts from proton transfer to CC bond cleavage (Willi, Cho, & Chen, 1974).
Synthesis of Derivatives
A high-yield synthesis process for 2,4,6-Tribromo-3-hydroxybenzoic acid using amino benzoic acid as raw material has been reported (Feng Yu-chuan, 2012).
Antimicrobial and Cytotoxic Activity
Plant-derived hydroxybenzoic acids, including 2,4,6-trihydroxybenzoic acid, exhibit anti-/pro-oxidant properties, lipophilicity, antimicrobial activity, and cytotoxic activity in certain cell lines (Kalinowska et al., 2021).
Molecular Structure Insights
Terahertz and Raman spectroscopy have been used to reveal structural differences between anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid, offering insights into their molecular structures and interactions (Du et al., 2020).
Wastewater Treatment
The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode has been shown to effectively treat wastewater contaminated with 2,4-DHBA (de Lima Leite et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWREHFNDMRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058890 | |
Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,4,6-Trihydroxybenzoic acid | |
CAS RN |
83-30-7 | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phloroglucinic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720 | |
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Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR | |
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Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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